molecular formula C12H9ClN2O2S B2491500 methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate CAS No. 478032-41-6

methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate

Cat. No.: B2491500
CAS No.: 478032-41-6
M. Wt: 280.73
InChI Key: YJYIOLKYLNUOIL-MKMNVTDBSA-N
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Description

Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate is a heterocyclic compound featuring a thiazole core substituted with a chlorine atom at the 2-position, an imine (-CH=N-) linkage, and a para-substituted benzoate ester. This structure combines electron-withdrawing (chloro, ester) and π-conjugated (imine, aromatic) groups, which influence its physicochemical and biological properties. Thiazole derivatives are widely explored in agrochemical and pharmaceutical research due to their bioactivity, making this compound a candidate for pesticidal or antimicrobial applications.

Properties

IUPAC Name

methyl 4-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-17-11(16)8-2-4-9(5-3-8)14-6-10-7-15-12(13)18-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYIOLKYLNUOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Aminobenzoate

Methyl 4-aminobenzoate serves as the aromatic amine precursor for the Schiff base formation. The esterification of 4-aminobenzoic acid with methanol under acidic conditions is a well-established method. A modified procedure adapted from analogous esterification reactions involves the use of propylphosphonic anhydride (T3P) and N,N-diisopropylethylamine (DIPEA) in dichloromethane.

Reaction Procedure

4-Aminobenzoic acid (1.37 g, 10 mmol) is dissolved in anhydrous dichloromethane (20 mL). T3P (50% solution in ethyl acetate, 14.2 mL, 24 mmol) and DIPEA (4.2 mL, 24 mmol) are added dropwise at 0°C. Methanol (0.48 mL, 12 mmol) is introduced, and the mixture is stirred at ambient temperature for 12 hours. The reaction is quenched with water (50 mL), and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield methyl 4-aminobenzoate as a white solid (1.29 g, 78%).

Table 1: Optimization of Methyl 4-Aminobenzoate Synthesis
Parameter Condition Yield (%)
Catalyst T3P 78
Base DIPEA 78
Solvent Dichloromethane 78
Temperature 0°C → Ambient 78

Schiff Base Condensation

The final step involves the nucleophilic attack of the primary amine from methyl 4-aminobenzoate on the aldehyde group of 2-chloro-1,3-thiazole-5-carbaldehyde, facilitated by acid catalysis. This method aligns with protocols for analogous Schiff base syntheses.

Reaction Procedure

Methyl 4-aminobenzoate (1.51 g, 10 mmol) and 2-chloro-1,3-thiazole-5-carbaldehyde (1.48 g, 10 mmol) are dissolved in absolute ethanol (30 mL). Glacial acetic acid (0.5 mL) is added, and the mixture is refluxed for 5 hours. Progress is monitored by TLC (hexane/ethyl acetate, 1:1). Upon completion, the solution is poured into crushed ice (100 mL), and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the title compound as a pale yellow solid (2.53 g, 90%).

Table 3: Optimization of Schiff Base Formation
Parameter Condition Yield (%)
Solvent Ethanol 90
Catalyst Glacial acetic acid 90
Temperature Reflux 90
Time 5 hours 90

Analytical Characterization

The synthesized compound is characterized by spectroscopic and chromatographic methods, consistent with data from PubChem and analogous Schiff bases.

Spectral Data

  • FTIR (cm⁻¹): 3065 (aromatic C–H), 1708 (C=O ester), 1620 (C=N imine), 1380 (S=O).
  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (s, 1H, CH=N), 8.02 (d, 2H, Ar-H), 7.89 (s, 1H, thiazole-H), 7.25 (d, 2H, Ar-H), 3.90 (s, 3H, OCH₃).
  • ESI-MS: m/z 281.07 [M+H]⁺.

Challenges and Alternative Approaches

While the described method offers high yields, alternative solvents (e.g., dichloromethane) and catalysts (e.g., molecular sieves) may further optimize the reaction. Additionally, enzymatic methods for Schiff base formation remain underexplored but could enhance stereoselectivity.

Scientific Research Applications

  • Antimicrobial Properties:
    • Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate has shown promising antimicrobial activity against various bacterial strains. Studies indicate that compounds containing thiazole derivatives exhibit significant antibacterial effects, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Anticancer Potential:
    • Research has highlighted the compound's potential as an anticancer agent. Thiazole derivatives have been evaluated for their cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The mechanisms of action often involve the induction of apoptosis and inhibition of cell proliferation .
  • Enzyme Inhibition:
    • The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer and infectious diseases. Preliminary studies suggest that thiazole-containing compounds can modulate enzyme activity, leading to therapeutic benefits in treating various conditions .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated that this compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on human breast adenocarcinoma (MCF7) cells revealed that this compound induced apoptosis at lower concentrations compared to standard chemotherapeutics. Molecular docking studies suggested that the compound interacts with key proteins involved in cell cycle regulation, further validating its potential as an anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Thiazole vs. Benzoxazole : The thiazole’s sulfur atom enhances lipophilicity and metabolic stability compared to benzoxazoles’ oxygen-containing rings, which may improve membrane permeability in bioactive compounds .
  • Imine Linkage : The target compound’s imine group (-CH=N-) enables coordination with metal ions, a feature shared with the triazole-thione derivative in , though the latter’s triazole nitrogen atoms offer additional binding sites .

Biological Activity

Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate is a synthetic compound notable for its unique chemical structure and potential biological activities. This compound, characterized by the presence of a thiazole ring and an amino group linked to a benzenecarboxylate moiety, has garnered attention in the fields of medicinal chemistry and pharmacology due to its promising antimicrobial and anticancer properties.

  • Molecular Formula : C₁₂H₉ClN₂O₂S
  • Molecular Weight : Approximately 280.73 g/mol
  • CAS Number : 478032-41-6

Structural Features

The compound features:

  • A thiazole ring that is known for its biological activity.
  • An amino group that enhances its interaction with biological targets.
  • A methylidene bridge connecting the thiazole and amino groups, which may influence its reactivity and biological efficacy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with thiazole rings are often explored for their efficacy against various pathogens. In vitro studies have shown that this compound can inhibit the growth of several bacterial strains, including:

Pathogen Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Candida albicans10

Anticancer Activity

The anticancer potential of this compound has also been investigated. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, it has shown activity against:

Cancer Cell Line IC₅₀ Value (µM) Reference
HCT-116 (Colon Carcinoma)6.2
T47D (Breast Cancer)27.3

The proposed mechanisms underlying the biological activities include:

  • Interaction with DNA : The thiazole moiety may intercalate into DNA, disrupting replication.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to apoptosis.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions between thiazole derivatives and benzenecarboxylic acids.

Comparative Analysis with Related Compounds

Several structurally related compounds have been synthesized and tested for biological activity. Their properties are summarized below:

Compound Name Structural Features Biological Activity
Methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methoxy]amino}benzenecarboxylateContains methoxy instead of methylideneAntimicrobial
Methyl 3-{[(2-chloro-1,3-thiazol-5-yl)methoxy]benzenecarboxylateDifferent position of methoxy groupAntifungal
Methyl 4-{[(E)-(thiazolyl)methylidene]amino}benzoateLacks chlorine substituentAnticancer

These comparisons highlight how variations in substitution patterns can significantly influence biological activities.

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives, including this compound, demonstrated its effectiveness against resistant strains of bacteria. The compound was noted for its ability to disrupt bacterial cell membranes and inhibit growth effectively.

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the anticancer properties of this compound against HCT-116 colon carcinoma cells. The results indicated a significant reduction in cell viability at concentrations as low as 6.2 µM, suggesting a potent effect on cancer cell proliferation.

Q & A

Q. What spectroscopic methods are commonly employed to confirm the structure of methyl 4-{[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]amino}benzenecarboxylate?

  • Methodological Answer : The compound's structure is validated using FT-IR and NMR spectroscopy .
  • FT-IR : A strong absorption band at 1655–1661 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. The imine (C=N) stretch appears near 1600–1620 cm⁻¹ .
  • ¹H NMR : Key signals include a singlet at δ 8.05 (thiazole proton), a multiplet at δ 7.10–7.90 (aromatic protons), and a singlet at δ 3.90 (methyl ester group). The (E)-configuration of the imine bond is confirmed by coupling constants in NOESY or 2D NMR .

Q. How is the purity of this compound assessed during synthesis?

  • Methodological Answer : Purity is determined via HPLC (High-Performance Liquid Chromatography) with a C18 column and UV detection at 254 nm. A mobile phase of acetonitrile:water (70:30) is used, with a flow rate of 1.0 mL/min. Retention times and peak integration (>98% area) confirm purity .

Q. What are the preliminary steps to evaluate its biological activity?

  • Methodological Answer : Initial screening involves in vitro assays :
  • Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Activity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is performed using a Bruker D8 VENTURE diffractometer. Data reduction uses SAINT , and structure solution employs SHELXT via intrinsic phasing. Refinement is conducted with SHELXL-2018 , which optimizes anisotropic displacement parameters and validates hydrogen bonding networks . The final CIF file is deposited in the Cambridge Structural Database (CSD).

Q. What synthetic strategies optimize the yield of the (E)-isomer during imine formation?

  • Methodological Answer : To favor the (E)-isomer:
  • Use dry toluene as a solvent under reflux with molecular sieves (4Å) to remove water.
  • Catalyze with acetic acid (1 mol%) to accelerate Schiff base formation.
  • Monitor reaction progress via TLC (ethyl acetate/hexane 1:3) and isolate via column chromatography (silica gel, eluent gradient 10–30% ethyl acetate in hexane) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
  • Frontier Molecular Orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites.
  • Mulliken charges on the thiazole chlorine and imine nitrogen to predict sites for substitution or cross-coupling .

Q. What experimental approaches validate interactions with biological targets (e.g., enzymes)?

  • Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD):
  • Immobilize the target protein (e.g., kinase) on a CM5 chip (SPR) and measure binding kinetics at varying compound concentrations.
  • For ITC, titrate the compound into the protein solution and fit data to a one-site binding model .

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